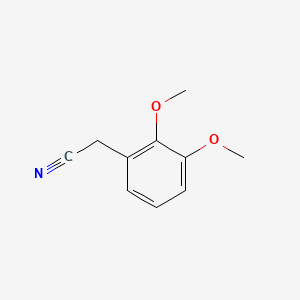

2,3-Dimethoxyphenylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOKGCHIOACZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196274 | |

| Record name | 2,3-Dimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4468-57-9 | |

| Record name | 2,3-Dimethoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4468-57-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethoxyphenylacetonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2,3-Dimethoxyphenylacetonitrile. The information is curated to support professionals in chemical research and drug development.

Chemical Properties and Structure

This compound is an aromatic nitrile compound. Its structure consists of a benzene ring substituted with two methoxy groups at positions 2 and 3, and an acetonitrile group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.20 g/mol |

| CAS Number | 4468-57-9 |

| Appearance | Solid (form may vary) |

| SMILES | COC1=C(C=CC=C1)CC#N |

| InChI | InChI=1S/C10H11NO2/c1-12-9-7-5-4-6-8(9)10(11)13-2/h4-7H,3H2,1-2H3 |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetonitrile group, and the protons of the two methoxy groups. The aromatic protons will appear in the range of 6.5-8.0 δ, strongly deshielded by the aromatic ring.[1] The methylene protons adjacent to the nitrile group typically resonate between 2 and 3 ppm. The methoxy group protons will appear as singlets.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, the methylene carbon, and the methoxy carbons. The nitrile carbon atom absorbs in the range of 115 to 130 δ.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A sharp and intense band around 2230-2250 cm⁻¹ is indicative of the C≡N (nitrile) stretch.[2] Aromatic C-H stretching is observed between 3000 and 3100 cm⁻¹, while C-H stretching from the methoxy and methylene groups will be below 3000 cm⁻¹.[3] Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[3]

Experimental Protocols

General Synthesis Protocol

A common method for the synthesis of phenylacetonitriles involves the reaction of a corresponding benzyl halide with a cyanide salt. The following is a generalized protocol.

-

Materials: 2,3-dimethoxybenzyl chloride (or bromide), sodium or potassium cyanide, a suitable solvent (e.g., dimethyl sulfoxide - DMSO), and water.

-

Procedure:

-

Dissolve the cyanide salt in the solvent in a reaction flask.

-

Slowly add a solution of 2,3-dimethoxybenzyl halide to the cyanide solution while stirring. The temperature should be monitored and controlled.

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the reaction is complete (monitored by techniques like TLC).

-

Pour the reaction mixture into water to precipitate the product.

-

The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or methanol.

-

Spectroscopic Analysis Protocols

-

NMR Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound.[4]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4]

-

Tetramethylsilane (TMS) can be added as an internal standard.

-

Cap the NMR tube and ensure the solution is homogeneous by inverting it several times.

-

-

FTIR Sample Preparation (KBr Pellet Method):

-

Finely grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the holder and record the sample spectrum.

-

Logical and Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. All waste should be treated as hazardous and disposed of according to local regulations.

References

In-Depth Technical Guide: 2,3-Dimethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethoxyphenylacetonitrile, a key chemical intermediate. This document details its chemical identity, physical properties, and outlines a plausible synthetic route, alongside crucial safety information.

Chemical Identity and Properties

CAS Number: 4468-57-9

Synonyms:

-

2-(2,3-dimethoxyphenyl)acetonitrile

-

(2,3-dimethoxyphenyl)acetonitrile

-

Benzeneacetonitrile, 2,3-dimethoxy-

-

veratrol-3-acetonitrile

Molecular Formula: C₁₀H₁₁NO₂

Molecular Weight: 177.20 g/mol

This section summarizes the key physical and chemical properties of this compound in a structured format for easy reference and comparison.

| Property | Value | Source |

| Boiling Point | 283.2°C at 760 mmHg | |

| Density | 1.082 g/cm³ | |

| Refractive Index | 1.511 | |

| Flash Point | 109.8°C | |

| Physical Form | Solid, Semi-solid, or liquid | |

| Purity | ≥98% | |

| Storage | Store at room temperature in a dry, sealed container. |

Synthesis Protocol

A Plausible Synthetic Pathway:

Caption: Plausible synthesis of this compound.

Experimental Procedure:

Step 1: Reduction of 2,3-Dimethoxybenzaldehyde to 2,3-Dimethoxybenzyl alcohol

-

In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,3-dimethoxybenzyl alcohol.

Step 2: Chlorination of 2,3-Dimethoxybenzyl alcohol to 2,3-Dimethoxybenzyl chloride

-

Dissolve the 2,3-dimethoxybenzyl alcohol in an anhydrous solvent such as toluene in a flask equipped with a reflux condenser and a gas outlet.

-

Slowly add thionyl chloride (SOCl₂) dropwise at 0°C.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2,3-dimethoxybenzyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 3: Cyanation of 2,3-Dimethoxybenzyl chloride to this compound

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, prepare a mixture of sodium cyanide (NaCN) in acetone.

-

Heat the suspension to reflux with vigorous stirring.

-

Add a solution of 2,3-dimethoxybenzyl chloride in acetone dropwise to the refluxing mixture.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetone.

-

Combine the filtrates and remove the acetone under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Spectroscopic Data

While specific spectroscopic data for this compound was not found in the immediate search results, general characteristics for related compounds can be inferred.

-

¹H NMR: The spectrum is expected to show signals for the two methoxy groups as singlets, the methylene protons as a singlet, and the aromatic protons in the aromatic region, with splitting patterns corresponding to their substitution.

-

¹³C NMR: The spectrum will display signals for the two distinct methoxy carbons, the methylene carbon, the nitrile carbon, and the aromatic carbons.

-

IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 177.20 g/mol .

Applications in Drug Development

This compound is listed for applications in pharmaceuticals, as an intermediate, and for custom synthesis. The dimethoxyphenyl moiety is a common structural feature in many pharmacologically active compounds. While direct evidence of this compound as a key intermediate in the synthesis of a specific marketed drug was not prominently found in the search results, its structural similarity to precursors of drugs like Verapamil (which contains a 3,4-dimethoxyphenyl group) suggests its potential as a building block in the synthesis of novel therapeutic agents. The nitrile group offers a versatile handle for further chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Safety Information

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Logical Relationship Diagram

The following diagram illustrates the logical workflow from starting material to the final product and its potential application.

Caption: Workflow from precursor to potential drug development.

Spectroscopic data for 2,3-Dimethoxyphenylacetonitrile (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3-Dimethoxyphenylacetonitrile (CAS RN: 4468-57-9), a key intermediate in various synthetic pathways. The information herein is curated to support researchers and professionals in the fields of synthetic chemistry, pharmacology, and materials science. This document presents predicted spectroscopic data in a structured format, details generalized experimental protocols for data acquisition, and provides a visual representation of the analytical workflow.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure of this compound and known spectroscopic trends of related compounds. These values are intended for reference and guidance in the analysis of this compound. Actual experimental data may vary based on the specific conditions of measurement.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted critical spectroscopic data for this compound, providing a fingerprint for its identification.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 - 7.20 | t | 1H | Aromatic H-5 |

| ~6.90 - 7.00 | d | 1H | Aromatic H-4 or H-6 |

| ~6.80 - 6.90 | d | 1H | Aromatic H-6 or H-4 |

| ~3.88 | s | 3H | Methoxy (-OCH₃) |

| ~3.85 | s | 3H | Methoxy (-OCH₃) |

| ~3.70 | s | 2H | Methylene (-CH₂CN) |

Solvent: CDCl₃, Reference: TMS

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~152 | Aromatic C-O |

| ~147 | Aromatic C-O |

| ~125 | Aromatic C-H |

| ~124 | Aromatic C (quaternary) |

| ~121 | Aromatic C-H |

| ~118 | Nitrile carbon (-C≡N) |

| ~112 | Aromatic C-H |

| ~56 | Methoxy (-OCH₃) |

| ~55 | Methoxy (-OCH₃) |

| ~23 | Methylene (-CH₂CN) |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 - 3000 | Aromatic C-H stretch |

| ~2950 - 2850 | Aliphatic C-H stretch |

| ~2250 - 2240 | Nitrile (-C≡N) stretch[1][2] |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1280 - 1240 | Aryl-O stretch (asymmetric) |

| ~1050 - 1010 | Aryl-O stretch (symmetric) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular ion) |

| 162 | [M - CH₃]⁺ |

| 146 | [M - OCH₃]⁺ or [M - CH₂CN]⁺ fragment |

| 136 | [M - CH₃CN]⁺ |

| 91 | Tropylium ion from benzyl fragmentation[3] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing. The solution should be homogeneous.[4]

-

Data Acquisition:

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[5]

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used. A spectral width of around 220 ppm is appropriate. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film Method: A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of this solution is applied to a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.

-

-

Data Acquisition:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[6]

-

Procedure: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio, recorded over a range of 4000 to 400 cm⁻¹.[7]

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent like methanol or acetonitrile (approximately 1 mg/mL).

-

Data Acquisition:

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8][9][10]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[11]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uwyo.edu [uwyo.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,3-Dimethoxyphenylacetonitrile (CAS No: 4468-57-9), a compound of interest in pharmaceutical and chemical research. This document collates available data on its melting point and solubility, outlines detailed experimental protocols for their determination, and presents logical workflows to guide laboratory practice.

Core Physical Properties

Precise physical property data for this compound is not abundantly available in public literature, with some ambiguity between its potential solid and liquid states at ambient temperatures. While a definitive melting point for the 2,3-isomer is not consistently reported, data for its isomers and related compounds, alongside general principles of organic chemistry, provide valuable context.

Data Presentation

| Property | This compound | 3,5-Dimethoxyphenylacetonitrile | (3,4-Dimethoxyphenyl)acetonitrile |

| CAS Number | 4468-57-9 | 13388-75-5 | 93-17-4 |

| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₁NO₂ | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol | 177.20 g/mol | 177.20 g/mol |

| Appearance | Powder or liquid | Crystalline powder | White to almost white crystals or crystalline needles |

| Melting Point | Not definitively reported | 54-57°C | 54-57°C |

| Boiling Point | 283.2°C at 760 mmHg[1] | Not reported | 171-178°C at 10 mmHg |

| Solubility | No specific data available | No specific data available | Soluble in methanol (10%) and ethanol |

Experimental Protocols

Given the absence of specific published methods for this compound, the following are detailed, generalized protocols for the determination of melting point and solubility applicable to organic compounds.

Melting Point Determination (Capillary Method)

This method is a standard and widely used technique for determining the melting point of a solid organic compound.[2][3]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound, assuming a solid form.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

-

Invert the tube and tap the sealed end on a hard surface to compact the sample at the bottom. The packed sample should be approximately 2-3 mm in height.[2]

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

-

Determination:

-

Turn on the heating element and set a heating rate of approximately 10-15°C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, prepare a new capillary and heat the block rapidly to about 15-20°C below the approximate melting point observed in the preliminary run.

-

Reduce the heating rate to 1-2°C per minute.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Recording:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

-

Solubility Determination (Qualitative Method)

This protocol provides a straightforward method to assess the solubility of this compound in various solvents.

Objective: To qualitatively determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes

-

Spatula or calibrated dropper

-

Vortex mixer (optional)

Procedure:

-

Sample and Solvent Measurement:

-

Into a clean, dry test tube, add approximately 10-20 mg of the solid compound or 1-2 drops of the liquid compound.

-

Add 1 mL of the chosen solvent to the test tube.

-

-

Mixing:

-

Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for more efficient mixing.

-

-

Observation:

-

Visually inspect the mixture.

-

Soluble: The compound completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: A significant portion of the compound dissolves, but some undissolved material remains.

-

Insoluble: The compound does not appear to dissolve.

-

-

Heating (for sparingly soluble compounds):

-

If the compound is sparingly soluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility. Note if the compound dissolves upon heating and if it precipitates upon cooling.

-

-

Data Recording:

-

Record the solubility of the compound in each solvent as soluble, partially soluble, or insoluble at the tested temperature.

-

Visualizations

Logical Workflow for Physical Property Determination

Caption: Workflow for determining the melting point and solubility of an organic compound.

Plausible Synthetic Pathway for a Dimethoxyphenylacetonitrile Derivative

Caption: A generalized synthetic route for the preparation of a dimethoxyphenylacetonitrile.

References

The Multifaceted Biological Activities of 2,3-Dimethoxyphenylacetonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dimethoxyphenylacetonitrile scaffold and its derivatives represent a class of compounds with diverse and significant biological activities. This technical guide provides a comprehensive overview of their pharmacological potential, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information is presented to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of this compound have demonstrated notable efficacy against a range of human cancer cell lines. Their mechanism of action often involves the disruption of critical cellular processes, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

The antiproliferative activity of various derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2,3-Diphenyl Acrylonitrile | 5h (4-chloro) | AGS | 0.41 ± 0.05 | [1] |

| 2,3-Diphenyl Acrylonitrile | 5f (4-bromo) | AGS | 0.68 ± 0.21 | [1] |

| 2,3-Diphenyl Acrylonitrile | 5c (4-fluoro) | AGS | 0.75 ± 0.24 | [1] |

| 2,3-Diphenyl Acrylonitrile | 5k (4-trifluoro-methyl) | AGS | 1.49 ± 0.92 | [1] |

| 2-Phenylacrylonitrile | 1g2a | HCT116 | 0.0059 | [2] |

| 2-Phenylacrylonitrile | 1g2a | BEL-7402 | 0.0078 | [2] |

| Benzo[i]phenanthridine | 11-aminoalkyl, 11-aminocarboxy, 11-[(2-dimethylamino)ethyl]carboxamide derivatives | RPMI8402 | 0.02 - 0.12 | [3][4] |

| N-Benzimidazole Carboxamide | Cyano-substituted derivative 10 | Various cancer cells | 1.2 - 5.3 | [5] |

| N-Benzimidazole Carboxamide | Cyano-substituted derivative 11 | Various cancer cells | 1.2 - 5.3 | [5] |

| N-Benzimidazole Carboxamide | 2-hydroxy-4-methoxy-substituted derivative 12 | MCF-7 | 3.1 | [5] |

| Hydroxylated Biphenyl | Compound 11 | Melanoma cells | 1.7 ± 0.5 | [6][7] |

| Hydroxylated Biphenyl | Compound 12 | Melanoma cells | 2.0 ± 0.7 | [6][7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[8]

Signaling Pathway: Induction of Apoptosis

Several this compound derivatives induce apoptosis in cancer cells. This process is often mediated through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Caption: Simplified intrinsic apoptosis pathway induced by derivatives.

Antimicrobial Activity

Certain methoxy-substituted aryl acrylonitrile compounds have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of antimicrobial efficacy.

| Compound | Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |

| 2c | Staphylococcus aureus | 6.25 - 12.5 | 12.5 - 25 | [9] |

| Derivatives | Escherichia coli | 2.5 - 25 | 5 - 25 | [9] |

| Derivatives | Pseudomonas aeruginosa | 5 - 12.5 | - | [9] |

| Derivatives | Bacillus cereus | 12.5 | 12.5 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition

Derivatives of this compound have been identified as inhibitors of key enzymes involved in cellular processes, highlighting their potential as targeted therapeutic agents.

Topoisomerase I Inhibition

Several 11-substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives have shown potent activity against topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair.[3][4] Inhibition of TOP1 leads to DNA damage and cell death, a mechanism exploited by several anticancer drugs.

Tyrosinase Inhibition

A pyrazoline derivative incorporating a 2,3-dimethoxyphenyl moiety has been synthesized and evaluated as a tyrosinase inhibitor.[10] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors have applications in cosmetics and medicine for treating hyperpigmentation disorders. The synthesized compound, 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide, showed inhibitory activity, although lower than the positive control, kojic acid.[10]

Synthesis and Experimental Workflow

The synthesis of these derivatives often involves multi-step chemical reactions. A general workflow for the synthesis and biological evaluation is depicted below.

Caption: General workflow from synthesis to biological evaluation.

This guide highlights the significant therapeutic potential of this compound derivatives. The diverse biological activities, coupled with the potential for synthetic modification, make this class of compounds a fertile ground for the discovery of new and effective therapeutic agents. Further research is warranted to explore their full potential and to optimize their pharmacological profiles for clinical applications.

References

- 1. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11-Substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives as novel topoisomerase I-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11-Substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives as novel topoisomerase I-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

2,3-Dimethoxyphenylacetonitrile: A Versatile Synthetic Building Block in Chemical and Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,3-Dimethoxyphenylacetonitrile, a member of the dimethoxyphenylacetonitrile family of organic compounds, is a versatile synthetic intermediate with growing importance in the fields of medicinal chemistry and materials science. Its unique structural features, including the reactive nitrile group and the dimethoxy-substituted phenyl ring, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its emerging applications as a key building block in the development of novel compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . While detailed experimental data on its physical properties are not extensively published, its characteristics can be inferred from related compounds and are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4468-57-9 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | 2-(2,3-dimethoxyphenyl)acetonitrile |

| Synonyms | 2,3-Dimethoxybenzyl cyanide |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. A common and effective method involves the reaction of 2,3-dimethoxybenzyl chloride with potassium cyanide.

Experimental Protocol: Synthesis from 2,3-Dimethoxybenzyl Chloride

Materials:

-

2,3-Dimethoxybenzyl chloride

-

Potassium cyanide (KCN)

-

Ethanol

-

Water

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve 2,3-dimethoxybenzyl chloride in a mixture of ethanol and water.

-

Add potassium cyanide to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

This method has been reported to produce the desired product in good yield.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectra of its isomers and general spectroscopic principles, the following characteristic data can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR | * Aromatic protons: Multiplets in the range of δ 6.8-7.2 ppm. * Methylene protons (-CH₂CN): A singlet around δ 3.7-3.9 ppm. * Methoxy protons (-OCH₃): Two singlets around δ 3.8-4.0 ppm. |

| ¹³C NMR | * Nitrile carbon (-CN): A peak around δ 117-120 ppm. * Methylene carbon (-CH₂CN): A peak around δ 20-25 ppm. * Aromatic carbons: Peaks in the range of δ 110-150 ppm. * Methoxy carbons (-OCH₃): Peaks around δ 55-60 ppm. |

| IR (Infrared) | * Nitrile stretch (C≡N): A sharp, medium-intensity band around 2240-2260 cm⁻¹. * C-H stretch (aromatic): Peaks above 3000 cm⁻¹. * C-H stretch (aliphatic): Peaks below 3000 cm⁻¹. * C-O stretch (ether): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹. |

| Mass Spectrometry | * Molecular Ion (M⁺): A peak at m/z = 177. * Major Fragments: Loss of the cyanomethyl radical (-•CH₂CN) or methoxy group (-•OCH₃). |

Applications as a Synthetic Building Block

The synthetic utility of this compound arises from the reactivity of its nitrile group and the potential for electrophilic substitution on the aromatic ring. While specific, large-scale applications in drug manufacturing are not yet widely documented for the 2,3-isomer, its structural similarity to other pharmacologically important phenylacetonitriles suggests significant potential. For instance, the closely related 3,4-dimethoxyphenylacetonitrile is a key intermediate in the synthesis of Verapamil, a widely used calcium channel blocker.

The versatile nitrile functionality of this compound allows for its conversion into several other key chemical groups, making it a valuable starting material for a variety of synthetic pathways.

Potential Applications in Drug Discovery

The 2,3-dimethoxyphenyl moiety is present in a number of biologically active compounds. The ability to introduce this scaffold via this compound, followed by elaboration of the nitrile group, opens avenues for the synthesis of novel derivatives with potential therapeutic applications.

1. Synthesis of Phenethylamines: Reduction of the nitrile group to a primary amine provides 2-(2,3-dimethoxyphenyl)ethanamine. This phenethylamine scaffold is a common feature in many psychoactive compounds and central nervous system (CNS) active drugs. Further modification of the amine or the aromatic ring could lead to the discovery of new drug candidates.

2. Synthesis of Phenylacetic Acids and Derivatives: Hydrolysis of the nitrile furnishes 2,3-dimethoxyphenylacetic acid. Phenylacetic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory and analgesic properties. The carboxylic acid can be further converted to esters, amides, and other derivatives for structure-activity relationship (SAR) studies.

3. Role as a Reference Standard: this compound has been identified as an impurity of Tetrabenazine, a drug used to treat movement disorders. In this context, it serves as a crucial analytical reference standard for quality control and impurity profiling in the pharmaceutical industry.

Conclusion

This compound is a valuable and versatile synthetic building block with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its nitrile group allow for the creation of a wide array of more complex molecules, including phenethylamines and phenylacetic acids, which are important scaffolds in medicinal chemistry. While its large-scale application in pharmaceutical manufacturing is still emerging, the structural motifs accessible from this intermediate suggest that it will continue to be a compound of interest for researchers and scientists in the years to come. The availability of this compound and the development of robust synthetic protocols will undoubtedly facilitate its broader use in the quest for novel and improved therapeutic agents.

An In-depth Technical Guide to 2,3-Dimethoxyphenylacetonitrile: A Chemical Intermediate with Unexplored Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethoxyphenylacetonitrile, a chemical intermediate with potential applications in pharmaceutical synthesis. While direct therapeutic applications of this specific isomer are not yet documented in peer-reviewed literature, its structural similarity to precursors of well-established drugs suggests its value as a building block in medicinal chemistry. This document details its chemical and physical properties, proposes a detailed synthesis protocol adapted from related compounds, and discusses its potential reactivity and utility in drug discovery. The current knowledge gap regarding its biological activity is also highlighted, presenting an opportunity for future research.

Introduction

This compound belongs to the class of substituted phenylacetonitriles, a group of compounds that are significant in the synthesis of various pharmaceuticals. The isomeric 3,4-dimethoxyphenylacetonitrile is a well-known precursor in the industrial synthesis of drugs like the calcium channel blocker Verapamil and the vasodilator Papaverine. While the 2,3-dimethoxy substitution pattern is less common in currently marketed drugs, the unique electronic and steric properties it imparts could lead to novel pharmacological profiles in derivative compounds. This guide serves as a foundational resource for researchers interested in exploring the synthetic utility and potential biological relevance of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 4468-57-9 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | 2-(2,3-dimethoxyphenyl)acetonitrile |

| Appearance | Not specified (likely a solid) |

| Solubility | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the current literature. However, a plausible and efficient two-step synthetic route can be proposed starting from the commercially available 2,3-dimethoxybenzaldehyde. This proposed synthesis is based on well-established chemical transformations for similar molecules.

Proposed Synthetic Pathway

The proposed synthesis involves two key steps:

-

Step 1: Reduction of 2,3-dimethoxybenzaldehyde to 2,3-dimethoxybenzyl alcohol.

-

Step 2: Conversion of 2,3-dimethoxybenzyl alcohol to this compound via nucleophilic substitution with a cyanide source.

A diagram of this proposed experimental workflow is provided below.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Adapted)

The following is a detailed, hypothetical protocol for the synthesis of this compound, adapted from general procedures for similar transformations. Note: This protocol has not been optimized and should be performed with appropriate safety precautions by qualified personnel.

Step 1: Synthesis of 2,3-Dimethoxybenzyl alcohol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-dimethoxybenzyl alcohol, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Chlorination: In a fume hood, dissolve the crude 2,3-dimethoxybenzyl alcohol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C. Add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,3-dimethoxybenzyl chloride.

-

Cyanation: Dissolve the crude benzyl chloride in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN) (1.5 eq) and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the formation of the nitrile by TLC.

-

Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Potential Therapeutic Applications and Future Directions

Currently, there is a lack of published data on the biological activities and potential therapeutic applications of this compound. However, the broader class of substituted phenylacetonitriles has been explored for various medicinal purposes. For instance, some methoxy-substituted aryl acrylonitriles have demonstrated antimicrobial and cytotoxic effects.

The 2,3-dimethoxy substitution pattern offers a unique scaffold for the synthesis of novel compounds. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives.

Caption: Potential chemical transformations of this compound.

Future research on this compound could focus on:

-

Synthesis and Characterization: Development of an optimized and fully characterized synthesis protocol.

-

Biological Screening: Inclusion in high-throughput screening campaigns to identify potential biological targets.

-

Analgesic Activity: Investigation for potential analgesic properties, given the applications of its 3,4-isomer in related areas.

-

Antimicrobial and Antitumor Studies: Evaluation of its efficacy against various microbial strains and cancer cell lines.

Conclusion

This compound is a readily accessible chemical intermediate with significant, yet largely unexplored, potential in the field of drug discovery. While direct evidence of its therapeutic applications is currently absent from the scientific literature, its chemical structure and the versatility of the nitrile functional group make it an attractive starting point for the synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of its properties and a plausible synthetic route, aiming to stimulate further research into this promising compound. The exploration of its biological activities could unveil new therapeutic avenues and contribute to the development of next-generation pharmaceuticals.

The Versatile Scaffold: A Technical Guide to the Role of 2,3-Dimethoxyphenylacetonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the development of novel therapeutics. Among these, the 2,3-dimethoxyphenylacetonitrile moiety has emerged as a privileged starting material for the synthesis of a diverse array of heterocyclic compounds with significant potential across various therapeutic areas. Its unique electronic and steric properties, conferred by the ortho- and meta-methoxy substitutions on the phenyl ring, provide a foundation for the construction of molecules with tailored biological activities. This technical guide delves into the core applications of this compound as a scaffold in medicinal chemistry, providing insights into its synthetic utility, a summary of the biological activities of its derivatives, and detailed experimental protocols for the synthesis of key intermediates.

The 2,3-dimethoxy substitution pattern influences the conformational preferences and electronic nature of the aromatic ring, which can be strategically exploited to achieve desired interactions with biological targets. This guide will explore its role in the generation of scaffolds for anticancer, antiviral, and other therapeutic agents, supported by available quantitative data and synthetic methodologies.

Synthetic Utility and Key Reactions

The chemical reactivity of this compound is centered around the active methylene group adjacent to the nitrile and the aromatic ring. This allows for its participation in a variety of carbon-carbon bond-forming reactions, making it a valuable building block for the synthesis of complex molecular architectures.

One of the most pivotal reactions involving this compound is the Knoevenagel condensation . This reaction typically involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone, yielding an α,β-unsaturated nitrile. This intermediate is a versatile precursor for the synthesis of a multitude of heterocyclic systems through subsequent cyclization reactions.

General Experimental Protocol: Knoevenagel Condensation

The following is a general procedure for the Knoevenagel condensation of an aromatic aldehyde with a phenylacetonitrile derivative, which can be adapted for this compound.

Materials:

-

Aromatic aldehyde (1 mmol)

-

This compound (1 mmol)

-

Basic catalyst (e.g., piperidine, sodium ethoxide)

-

Solvent (e.g., ethanol, methanol, or solvent-free)

Procedure:

-

To a solution of the aromatic aldehyde (1 mmol) and this compound (1 mmol) in the chosen solvent (e.g., 10 mL of ethanol), add a catalytic amount of the base (e.g., 2-3 drops of piperidine).

-

The reaction mixture is stirred at room temperature or heated under reflux, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is then washed with cold ethanol and dried to afford the desired α,β-unsaturated nitrile. Further purification can be achieved by recrystallization from a suitable solvent.

This straightforward and efficient reaction provides access to a wide range of substituted acrylonitriles, which are key intermediates for further synthetic transformations.

Therapeutic Applications and Biological Activity of Derivatives

Derivatives of dimethoxyphenylacetonitrile have shown promise in a variety of therapeutic areas. While much of the specific quantitative data in the literature pertains to the 3,4-dimethoxy isomer due to its role as a precursor to Verapamil, the 2,3-dimethoxy substitution offers a unique steric and electronic profile that is being increasingly explored. The following sections highlight the potential of scaffolds derived from this compound in different disease areas, with illustrative quantitative data from closely related compounds.

Anticancer Activity

The dimethoxyphenyl moiety is a common feature in many natural and synthetic compounds with potent anticancer activity. Derivatives of this compound can be elaborated into various heterocyclic scaffolds that have demonstrated significant cytotoxicity against cancer cell lines. For example, thieno[2,3-d]pyrimidine derivatives containing a dimethoxyphenyl group have been investigated as potent VEGFR-2 kinase inhibitors, a key target in tumor angiogenesis.

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidine Derivatives (3,4-dimethoxy) | VEGFR-2 | HCT-116 | 2.80 ± 0.16 | [1] |

| Thieno[2,3-d]pyrimidine Derivatives (3,4-dimethoxy) | HepG2 | 4.10 ± 0.45 | [1] | |

| Pyrido[2,3-d]pyrimidine Derivatives (3',5'-dimethoxy) | FGFr | - | 0.060 | [2] |

This table presents data for closely related dimethoxy-isomers to illustrate the potential of this scaffold.

Antiviral Activity

The versatility of the this compound scaffold also extends to the development of antiviral agents. For instance, polyfluorinated flavones incorporating a 3,4-dimethoxyphenyl group have been synthesized and shown to possess promising antiviral properties against influenza and Coxsackie viruses[3]. The synthesis of such compounds often involves the initial formation of a chalcone-like intermediate, which can be derived from a Knoevenagel condensation product of the corresponding phenylacetonitrile.

| Compound Class | Virus | Activity | Reference |

| 7-Imidazolyl-substituted polyfluoroflavones (3,4-dimethoxy) | Influenza A (H1N1) | Promising | [3] |

| 7-Imidazolyl-substituted polyfluoroflavones (3,4-dimethoxy) | Coxsackie B3 | Promising | [3] |

| Thiazole Derivatives | Yellow Fever Virus | EC50 in low µM range | [4] |

This table includes data on related dimethoxy- and other heterocyclic systems to highlight the potential for antiviral drug discovery.

Experimental Workflow and Signaling Pathway Visualization

To illustrate the synthetic utility of this compound, a representative experimental workflow for the synthesis of a hypothetical bioactive heterocyclic scaffold is presented below using the DOT language for Graphviz. This workflow is based on the common synthetic strategies identified in the literature, such as the Knoevenagel condensation followed by cyclization.

The above diagram illustrates a common synthetic pathway where this compound and an aromatic aldehyde undergo a Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate. This versatile intermediate can then be reacted with a suitable cyclizing reagent to construct a variety of bioactive heterocyclic scaffolds.

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability, particularly through the Knoevenagel condensation, provides a gateway to a rich diversity of heterocyclic compounds. While much of the existing literature focuses on the isomeric 3,4-dimethoxyphenylacetonitrile, the unique substitution pattern of the 2,3-isomer offers new avenues for scaffold design and the development of novel therapeutic agents. The examples provided in this guide, though often drawing from closely related analogues, underscore the significant potential of this scaffold in the fields of oncology and virology, among others. Further exploration of the biological activities of a wider range of derivatives of this compound is warranted and is anticipated to yield novel drug candidates with improved efficacy and pharmacological profiles. Researchers and drug development professionals are encouraged to consider this scaffold as a promising starting point for their discovery programs.

References

- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acs.figshare.com [acs.figshare.com]

- 3. 7-Imidazolyl-substituted 4'-methoxy and 3',4'-dimethoxy-containing polyfluoroflavones as promising antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purdue.edu [purdue.edu]

Investigating the Mechanism of Action of 2,3-Dimethoxyphenylacetonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,3-dimethoxyphenylacetonitrile represent a versatile scaffold with the potential for diverse biological activities. This technical guide explores the primary hypothesized mechanisms of action for this class of compounds, focusing on two well-established targets for structurally related molecules: tubulin polymerization and topoisomerase I. While a singular, definitive mechanism for all this compound derivatives is not yet established, this document provides a comprehensive overview of the most probable signaling pathways, supported by quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visual representations of the key molecular interactions and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this chemical core.

Core Putative Mechanisms of Action

The 2,3-dimethoxyphenyl moiety is a key structural feature found in a variety of biologically active compounds. Based on the existing literature for analogous structures, two primary mechanisms of action are proposed for derivatives of this compound: the inhibition of tubulin polymerization and the inhibition of topoisomerase I.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are crucial components of the cytoskeleton. They play a vital role in numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, makes them a prime target for anticancer agents. Compounds that interfere with microtubule dynamics can lead to cell cycle arrest, typically in the G2/M phase, and subsequently induce apoptosis.

The 2,3-dimethoxyphenyl group, often as part of a larger trimethoxyphenyl pharmacophore, is a common feature in a class of tubulin inhibitors that bind to the colchicine-binding site on β-tubulin. By occupying this site, these compounds prevent the incorporation of tubulin dimers into growing microtubules, thereby inhibiting polymerization. This disruption of the microtubule network leads to the characteristic anti-proliferative effects.

Inhibition of Topoisomerase I

Topoisomerase I (TOP1) is a nuclear enzyme essential for managing DNA topology during processes such as replication, transcription, and recombination. It functions by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then religating the strand. Certain small molecules can intercalate into the DNA-TOP1 complex, stabilizing the transient "cleavable complex." This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, which is a highly cytotoxic lesion that can trigger apoptosis.

Several 11-substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives have been identified as potent TOP1-targeting agents.[1] The 2,3-dimethoxy substitution in these compounds has been shown to be crucial for their enhanced activity.[2] This suggests that the this compound scaffold could be a key pharmacophore for the development of novel topoisomerase I inhibitors.

Quantitative Data

The following tables summarize quantitative data for compounds structurally related to this compound derivatives, illustrating their potential potency as inhibitors of tubulin polymerization and topoisomerase I.

Table 1: Tubulin Polymerization Inhibition by Methoxy-Substituted Phenyl Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (Antiproliferative) | IC50 (Tubulin Polymerization) | Reference |

| 1,2,4-Triazole-3-carboxanilides | 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (m-anisidine derivative) | MCF-7 | 7.79 µM | Not Reported | [3] |

| 1,2,4-Triazole-3-carboxanilides | 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (o-anisidine derivative) | MCF-7 | 10.79 µM | Not Reported | [3] |

| Benzo[b]thiophenes | 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene | K562 | 16-23 nM | 0.67 µM | [4] |

| Benzo[b]furans | 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various | 1.2-6.3 nM | 0.43 µM | [5] |

Table 2: Cytotoxicity of 2,3-Dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine Derivatives (Topoisomerase I Inhibitors)

| Compound | Substitution at Position 11 | Cell Line | IC50 (nM) | Reference |

| 16 | -(CH2)2NH2 | RPMI8402 | 35 | [1] |

| 17 | -(CH2)2N(CH3)2 | RPMI8402 | 40 | [1] |

| 19 | -(CH2)3N(CH3)2 | RPMI8402 | 60 | [1] |

| 23 | -C(O)NH(CH2)2N(CH3)2 | RPMI8402 | 20 | [1] |

Experimental Protocols

Detailed methodologies for assessing the two primary putative mechanisms of action are provided below.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds preferentially to polymerized tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Paclitaxel for polymerization enhancement, Nocodazole for inhibition)

-

Vehicle control (e.g., DMSO)

-

96-well, black, flat-bottom microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

On ice, reconstitute purified tubulin to a stock concentration of 10 mg/mL in General Tubulin Buffer.

-

Prepare a tubulin reaction mixture to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye at the manufacturer's recommended concentration. Keep this mixture on ice.[6]

-

Prepare serial dilutions of the test compounds and controls at 10x the final desired concentration in General Tubulin Buffer. The final DMSO concentration should be kept below 1% to avoid interference with polymerization.[7]

-

-

Assay Setup:

-

Pre-warm the fluorescence plate reader to 37°C.

-

Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.[6]

-

-

Initiation and Data Acquisition:

-

To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL. Mix gently by pipetting up and down.[6]

-

Immediately place the plate in the pre-warmed plate reader.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.[7]

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each condition.

-

Determine the effect of the compounds on the lag phase (nucleation), the maximum rate of polymerization (Vmax), and the steady-state plateau.

-

Calculate the IC50 value for inhibition of tubulin polymerization by plotting the percentage of inhibition against the compound concentration.

-

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% glycerol)

-

Dilution Buffer (for enzyme)

-

Test compounds

-

Positive control (e.g., Camptothecin)

-

Vehicle control (e.g., DMSO)

-

5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE or TBE buffer for electrophoresis

-

DNA staining agent (e.g., Ethidium Bromide)

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer and supercoiled plasmid DNA (e.g., 0.25 µg per reaction).

-

Add the test compound at various concentrations to the reaction tubes. Include a positive control and a vehicle control.

-

Add a pre-determined amount of human Topoisomerase I to each tube to initiate the reaction. The final reaction volume is typically 20-30 µL.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 30 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding 5x Stop Buffer/Gel Loading Dye.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage (e.g., 85V for 2 hours) until the dye front has migrated an adequate distance.

-

-

Visualization and Analysis:

-

Stain the gel with a DNA staining agent and visualize the DNA bands using a UV transilluminator.

-

Supercoiled DNA will migrate faster than relaxed DNA.

-

Inhibitors of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the control reaction with the enzyme alone.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC50 value.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Caption: Mechanism of Topoisomerase I inhibition leading to apoptosis.

Caption: Workflow for the in vitro tubulin polymerization assay.

Caption: Workflow for the Topoisomerase I DNA relaxation assay.

Conclusion

The this compound scaffold holds significant promise as a foundation for the development of novel therapeutic agents. While the precise mechanism of action is likely dependent on the overall molecular structure of each derivative, this guide has outlined two of the most probable and well-supported mechanisms: the inhibition of tubulin polymerization and the inhibition of topoisomerase I. The provided quantitative data for structurally related compounds underscore the potential potency of this chemical class. Furthermore, the detailed experimental protocols and visual workflows offer a practical framework for researchers to investigate and characterize the biological activity of new this compound derivatives. Further structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of this versatile scaffold.

References

- 1. 11-Substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives as novel topoisomerase I-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dimethoxybenzo[i]phenanthridines: topoisomerase I-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. inspiralis.com [inspiralis.com]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Phenylacetonitriles from Substituted Benzaldehydes: A Detailed Application Note and Protocol

Introduction

Phenylacetonitriles are a critical class of chemical intermediates in the pharmaceutical and fine chemical industries, serving as key building blocks for a wide range of molecules, including antihistamines, antihypertensives, and anti-arrhythmic agents. This application note provides a detailed protocol for the synthesis of dimethoxyphenylacetonitrile from the corresponding dimethoxybenzaldehyde. Specifically, it will focus on the synthesis of 3,4-dimethoxyphenylacetonitrile from the readily available starting material veratraldehyde (3,4-dimethoxybenzaldehyde) .

It is important to note that veratraldehyde possesses a 3,4-substitution pattern on the phenyl ring, and therefore, the direct product of its conversion to a phenylacetonitrile is 3,4-dimethoxyphenylacetonitrile. The synthesis of the isomeric 2,3-dimethoxyphenylacetonitrile would necessitate starting from 2,3-dimethoxybenzaldehyde. The protocols outlined herein can be adapted for the synthesis of this compound by using the appropriate starting aldehyde.

The described synthetic route is a robust and widely employed two-step process involving the initial formation of an aldoxime intermediate, followed by a dehydration reaction to yield the desired nitrile. This method avoids the use of highly toxic cyanide salts in the final step and is amenable to scale-up.

Synthetic Pathway

The overall transformation of veratraldehyde to 3,4-dimethoxyphenylacetonitrile proceeds through two key chemical steps:

-

Oximation: Veratraldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form 3,4-dimethoxybenzaldoxime.

-

Dehydration: The resulting aldoxime is then dehydrated using a suitable reagent, such as acetic anhydride or a phase-transfer catalyst system, to afford 3,4-dimethoxyphenylacetonitrile.

A generalized workflow for this synthesis is depicted below.

Caption: Generalized workflow for the synthesis of 3,4-dimethoxyphenylacetonitrile.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 3,4-dimethoxyphenylacetonitrile from veratraldehyde via the aldoxime pathway. Yields and purity can vary based on reaction scale, purity of reagents, and purification techniques.

| Step | Reactant | Product | Typical Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| Oximation | Veratraldehyde | 3,4-Dimethoxybenzaldoxime | 90-95 | >98 | 89-91 | [1] |

| Dehydration | 3,4-Dimethoxybenzaldoxime | 3,4-Dimethoxyphenylacetonitrile | 80-90 | >99 | 63-65 | [2][3] |

| Overall | Veratraldehyde | 3,4-Dimethoxyphenylacetonitrile | 72-85 | >99 | 63-65 |

Experimental Protocols

Step 1: Synthesis of 3,4-Dimethoxybenzaldoxime (Oximation)

This protocol details the conversion of veratraldehyde to its corresponding aldoxime.

Materials:

-

Veratraldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium bicarbonate (1.2 eq)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add veratraldehyde and ethanol. Stir the mixture until the aldehyde is completely dissolved.

-

In a separate beaker, dissolve hydroxylamine hydrochloride and sodium bicarbonate in a minimal amount of water.

-

Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate to the ethanolic solution of veratraldehyde with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add cold water to the reaction mixture to precipitate the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Dry the product, 3,4-dimethoxybenzaldoxime, under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of 3,4-Dimethoxyphenylacetonitrile (Dehydration)

This protocol describes the dehydration of 3,4-dimethoxybenzaldoxime to the corresponding nitrile.

Materials:

-

3,4-Dimethoxybenzaldoxime (1.0 eq)

-

Acetic anhydride (3.0 eq)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Sodium carbonate solution (saturated)

-

Brine solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, place 3,4-dimethoxybenzaldoxime and acetic anhydride.

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature and then pour it carefully into a beaker containing ice-water with stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic extracts in a separatory funnel and wash sequentially with saturated sodium carbonate solution (to neutralize excess acetic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude 3,4-dimethoxyphenylacetonitrile by recrystallization from ethanol to yield a white solid.[2]

Alternative Dehydration Protocol using Phase-Transfer Catalysis